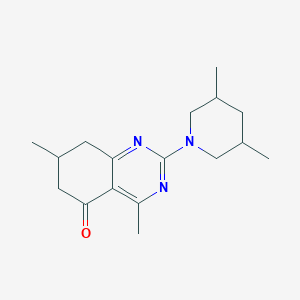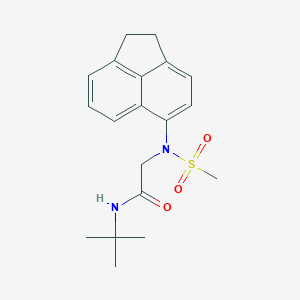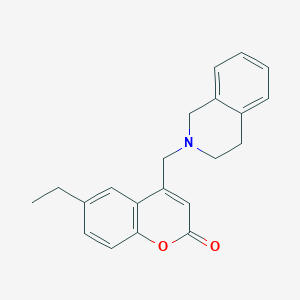![molecular formula C14H18ClN3O3S B4622103 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide involves multi-component reactions that offer high yields and specificity. For example, pyrazoline derivatives have been synthesized through a one-pot three-component reaction involving 2-chloroacetophenone, 2-methoxybenzaldehyde, and 4-hydrazinylbenzenesulfonamide, utilizing irradiation to assist the reaction, achieving a high yield of 91% (Putri et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class, including N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide, can be elucidated using spectroscopic techniques and crystallography. For instance, crystallographic analysis has been essential for unambiguous structure determination of related compounds, highlighting the importance of weak interactions and functional group arrangements in defining molecular conformation and stability (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often leverage the nucleophilic character of the nitrogen atoms in the pyrazole ring, facilitating various organic transformations. The reactivity can be influenced by substituents on the pyrazole ring and the presence of other functional groups, such as the methoxy and sulfonamide moieties. This interplay of functional groups can lead to a diverse array of chemical properties, enabling the synthesis of compounds with targeted biological activities (Zareef et al., 2007).
Physical Properties Analysis
The physical properties of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and potential pharmaceutical formulations. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice, which can be studied through spectroscopic and crystallographic methods (Karakaya et al., 2015).
Scientific Research Applications
Anti-HIV and Antifungal Activity
Research has demonstrated the synthesis and in vitro screening of novel benzenesulfonamides, including compounds structurally related to the one , for their anti-HIV and antifungal activities. These studies aim to develop new therapeutics for infectious diseases, leveraging the chemical versatility of sulfonamide-based compounds (Zareef et al., 2007).
Radiosynthesis and Imaging Applications
Another area of application involves the radiosynthesis of labeled derivatives for imaging cyclooxygenase (COX) enzymes by positron emission tomography (PET). This research indicates the potential of sulfonamide derivatives in the development of diagnostic tools, although challenges in achieving specific binding highlight the need for further optimization (Fujisaki et al., 2005).
Anticancer Research
Significant efforts have been made to investigate the anticancer potential of sulfonamide derivatives. Studies on compounds like pyrazoline benzenesulfonamides have shown promising results in molecular docking and dynamic studies for anti-breast cancer applications, suggesting these compounds could be developed further as therapeutic agents (Putri et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been evaluated for their ability to inhibit human carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and edema. Research has produced novel [1,4]oxazepine-based primary sulfonamides showing strong inhibition, indicating their potential as drug candidates (Sapegin et al., 2018).
properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-4-18-14(13(15)9-16-18)10-17(2)22(19,20)12-7-5-11(21-3)6-8-12/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFUFQDVCLHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)



![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)